6-O-Ethylguanosine

Description

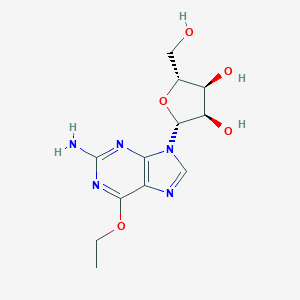

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(2-amino-6-ethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c1-2-21-10-6-9(15-12(13)16-10)17(4-14-6)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMNBCLMSGJHTI-IOSLPCCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960304 |

Source

|

| Record name | 6-Ethoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39708-01-5 |

Source

|

| Record name | Guanosine, 6-O-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039708015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Occurrence of O6 Ethylguanine Dna Adducts

Chemical Mechanisms of O6-Ethylguanine Formation in DNA

The formation of O6-EtG in DNA is a result of chemical reactions between DNA and electrophilic ethylating agents.

N-Ethyl-N-nitrosourea (ENU) is a well-characterized and potent ethylating agent that induces the formation of O6-alkylguanines, including O6-EtG, in cellular DNA oup.comresearchgate.net. ENU is known to be a strong carcinogen, particularly effective in inducing tumors in the nervous system nih.govnih.gov. The mechanism of O6-EtG formation involves the generation of an electrophilic ethyl cation from ENU, which then reacts with nucleophilic sites within the DNA molecule nih.gov. Beyond O6-EtG, ENU can also induce a variety of other alkylation adducts, such as N1-adenine, O4-thymine, O2-thymine, and O2-cytosine researchgate.net.

The probability of O6-alkylation on guanine (B1146940) by N-nitrosamides like ENU is influenced by the surrounding DNA sequence context oup.compsu.edu. Specifically, O6-alkylation is favored when a central guanine is flanked 5′ by a purine (B94841), whereas it is least permissive when flanked 5′ by thymine (B56734) or 5-methylcytosine (B146107) oup.compsu.edu.

Ethylating agents, such as ENU, produce a spectrum of DNA adducts, including O6-EtG, N7-ethylguanine (N7-EtG), and N3-ethyladenine (N3-EtA) nih.govnih.gov. While O6-EtG is a critical promutagenic lesion, N7-EtG is often the most abundant alkylation product on guanine, but it is not considered directly promutagenic oup.comcarnegiescience.edu. However, N7-EtG can lead to apurinic sites through spontaneous depurination, which may subsequently alter the fidelity of DNA replication oup.comaopwiki.org.

A key distinction between alkylation products lies in their mutagenic potential and chemical stability. O6-EtG is a miscoding lesion that can lead to G:C→A:T transitions during DNA replication rsc.orgcarnegiescience.eduoup.com. In contrast, alkylation at ring nitrogens, such as N7-EtG, typically does not cause miscoding directly carnegiescience.eduoup.com. The size of the alkyl group also plays a role in the preference for alkylation sites; larger alkyl groups show a stronger preference for reaction at the O6-position of guanine nih.gov. Alkylating agents that react via an SN1 mechanism, like ENU, tend to react more frequently at the O6-position of guanine, thereby producing a higher proportion of mutagenic O6-guanine adducts compared to agents that react solely via an SN2 mechanism nih.gov.

Initial levels of DNA ethylation, measured as molar fractions of O6-EtG, N7-EtG, and N3-EtA, can be similar across different tissues (e.g., target vs. non-target tissues) shortly after exposure to an ethylating agent nih.gov. However, their persistence and biological consequences differ significantly.

Intragenomic and Tissue-Specific O6-Ethylguanine Adduct Distribution

The distribution of O6-EtG adducts is not uniform across the genome or within different tissues, influencing gene-specific mutational patterns and cellular susceptibility to malignant transformation nih.gov.

The formation of O6-alkylguanine by N-nitrosamides like ENU is significantly influenced by the DNA sequence context oup.compsu.edu. O6-alkylation is more likely to occur when a central guanine is flanked 5′ by a purine, and less likely when flanked 5′ by thymine or 5-methylcytosine oup.compsu.edu. This sequence specificity can impact the types of mutations induced by O6-substituted guanines oup.com. For instance, studies examining codon 12 of the H-ras gene (GGA) have demonstrated the influence of sequence context on O6-EtG formation and its miscoding properties oup.comoup.comnih.gov.

Significant intragenomic differences exist in the formation and repair of O6-EtG adducts, which in turn affect gene-specific mutational profiles nih.gov. Research has shown that the initial O6-EtG/guanine molar ratio can be nearly three times higher in actively transcribed genes, such as the beta-actin gene, compared to inactive genes like the immunoglobulin E (IgE) gene or bulk DNA nih.gov.

Despite higher initial formation, O6-EtG is often repaired much more rapidly in transcribed genes (e.g., H-ras and β-actin) than in silent genes (e.g., IgE heavy chain) or bulk genomic DNA pnas.org. This preferential repair in transcriptionally active regions is crucial as it helps to prevent the mutational activation of critical genes like H-ras pnas.org. This differential repair mechanism may also contribute to the observed sequence specificity of O6-EtG adducts in vivo oup.compsu.edu.

The following table illustrates the differential repair rates of O6-EtG in transcribed versus inactive genes:

| Gene Type | Example Gene | Relative Repair Rate of O6-EtG (compared to inactive gene) | Reference |

| Transcribed Gene | β-actin, H-ras | ~3 times faster (Fao cells), ~12 times faster (H5 cells) | nih.gov |

| Transcribed Gene | H-ras, β-actin | ~20 times faster | pnas.org |

| Inactive Gene | Immunoglobulin E | Slower | nih.govpnas.org |

Quantitative Assessment of O6-Ethylguanine as a Molecular Dosimeter

O6-Ethylguanine serves as a crucial molecular dosimeter for assessing exposure to ethylating agents and predicting their genotoxic effects scispace.comdntb.gov.uaoup.com. Its quantitative assessment is vital for understanding the relationship between carcinogen exposure, DNA damage, and biological outcomes.

Various methods are employed for the quantitative assessment of O6-EtG. These include highly sensitive techniques such as monoclonal antibody-based immunoaffinity methods nih.govaopwiki.org, immunoslot blot (ISB) procedures oup.com, and electrochemical detection aopwiki.org. These methods allow for the precise measurement of O6-EtG levels in DNA isolated from various biological samples, including rat brain and liver nih.gov, and in transgenic mouse models oup.com.

Studies have revealed that the relationship between the administered dose of an ethylating agent (like ENU) and the formation of O6-EtG adducts can be non-linear carnegiescience.eduaopwiki.org. This non-linearity often arises because DNA repair mechanisms, particularly the O6-alkylguanine-DNA alkyltransferase (AGT) pathway, can become saturated at higher doses of the alkylating agent researchgate.netcarnegiescience.eduaopwiki.org. When AGT capacity is overwhelmed, O6-EtG persists at higher levels than would be predicted from a linear extrapolation of lower doses aopwiki.org.

The levels of O6-EtG in DNA are strongly correlated with mutagenic outcomes nih.govaacrjournals.org. For instance, dose-response studies for ENU-induced mutagenesis and O6-EtG formation have exhibited threshold-like behavior, indicating a direct dependence of mutagenesis on the presence of O6-EtG nih.gov. The persistence of O6-EtG in DNA, especially in tissues with limited repair capacity like the brain, is a significant factor correlating with tissue-specific carcinogenesis nih.gov.

The table below summarizes the half-lives of various ethylated DNA adducts in different rat tissues following ENU exposure, highlighting the persistence of O6-EtG:

| DNA Adduct | Tissue | Half-life (approx.) | Reference |

| O6-Ethylguanine | Brain | 220 hours | nih.gov |

| O6-Ethylguanine | Liver | 30 hours | nih.gov |

| N7-Ethylguanine | Brain | 90 hours | nih.gov |

| N3-Ethyladenine | Brain | 16 hours | nih.gov |

Biological Impact of O6 Ethylguanine on Genetic Integrity

Cellular Responses to O6-Ethylguanine-Induced DNA Damage

Activation of DNA Damage Signaling Pathways in Response to O6-Ethylguanine

O6-Ethylguanine (O6-EtG) is a prominent DNA adduct formed by ethylating agents, which preferentially causes G:C to A:T transition mutations during DNA replication chem960.comwikipedia.org. The presence of unrepaired O6-EtG lesions in DNA triggers a robust cellular response, including the activation of various DNA damage signaling pathways aimed at either repairing the damage or initiating programmed cell death if the damage is extensive chem960.comnih.gov.

The cellular response to O6-EtG involves the interplay of multiple DNA repair mechanisms and checkpoint kinases. While O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT), directly reverses alkylation damage by transferring the alkyl group from the O6 position of guanine (B1146940), high levels of alkylation can saturate this repair capacity, leading to persistent lesions tanlab.orgcharchem.org. In such scenarios, other pathways become critical.

DNA Repair Pathway Prioritization for O6-Ethylguanine: Research indicates that the repair of O6-ethylguanine in Escherichia coli follows a specific hierarchy of DNA repair pathways, distinct from that of O6-methylguanine. Nucleotide Excision Repair (NER) plays a more significant role in O6-EtG repair compared to AGT and Mismatch Repair (MMR).

| Alkylated Base | Primary Repair Pathway | Secondary Repair Pathway | Tertiary Repair Pathway |

| O6-Methylguanine | AGT | MMR | NER |

| O6-Ethylguanine | NER | AGT | MMR |

Table 1: Prioritization of DNA Repair Pathways for O6-Methylguanine vs. O6-Ethylguanine

The interaction of the DNA mismatch repair pathway with O6-EtG is particularly notable. Recognition of O6-EtG:T mispairs by mismatch repair proteins (e.g., Msh2-Msh6 and Mlh1-Pms2 heterodimers in vertebrates) can lead to "futile cycles" of excision and repair. These futile cycles, where the erroneous thymine (B56734) nucleotide opposite O6-EtG is repeatedly excised and re-inserted, can result in the formation of recurring single-strand breaks (SSBs) and eventually double-strand breaks (DSBs) during subsequent replication cycles. These DNA breaks are potent activators of DNA damage response (DDR) pathways.

Activation of Checkpoint Signaling Kinases: The formation of DNA lesions, such as O6-EtG, by alkylating agents like N-nitroso-N-ethylurea (NEU), rapidly activates major checkpoint signaling kinases. Studies have demonstrated that NEU exposure leads to the activation of Ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) pathways, which are central to the DDR. Specifically, phosphorylation of ATM and its downstream kinase Chk2 can be detected as early as 10 minutes after exposure to NEU, while Chk1 phosphorylation becomes evident after 20 minutes. This temporal activation suggests a coordinated response, with Chk2 activation often preceding Chk1 phosphorylation.

| Checkpoint Kinase | Activation Time (Post-NEU Exposure) | Cell Cycle Phase Preference |

| ATM | 10 minutes | Not specified |

| Chk2 | 10 minutes | Primarily G2-M phase |

| Chk1 | 20 minutes | Immediate in S phase |

Table 2: Temporal Activation of Checkpoint Kinases in Response to NEU-Induced DNA Damage

This activation of checkpoint kinases, including Chk1 and Chk2, is largely independent of the mismatch repair complex, indicating a direct sensing of DNA damage or its immediate consequences, such as strand breaks. The activation of these signaling networks, involving ATM, H2AX, CHK1, and p53 phosphorylation, can lead to cell cycle arrest, sister chromatid exchange, or apoptosis, serving as critical mechanisms to prevent the replication of damaged DNA and maintain genetic integrity chem960.comnih.gov. The capacity of cells to effectively repair O6-alkylguanine is a crucial determinant in mitigating the risk of malignant transformation induced by N-nitroso carcinogens.

Molecular Mechanisms of O6 Ethylguanine Dna Repair

O6-Alkylguanine-DNA Alkyltransferase (MGMT)-Mediated Repair of O6-Ethylguanine

O6-Alkylguanine-DNA alkyltransferase (MGMT), also known as O6-alkylguanine transferase (AGT), is a crucial DNA repair protein that directly reverses alkylation damage at the O6 position of guanine (B1146940) flybase.orgfishersci.comwikidata.org. This repair mechanism is distinct from other multi-enzymatic repair pathways.

Stoichiometric Repair Mechanism and Alkyl Group Transfer

MGMT functions by directly transferring the alkyl group from the O6-position of guanine to a specific cysteine residue within its own active site, specifically Cys-145 in the human protein flybase.orgfishersci.comwikidata.orgwikipedia.orgsigmaaldrich.comwikipedia.orgnih.govuni.lu. This unique reaction is stoichiometric, meaning that each molecule of MGMT can only remove one alkyl group before it becomes irreversibly inactivated flybase.orgfishersci.comwikidata.orgsigmaaldrich.comwikipedia.orgnih.govuni.lunih.govsigmaaldrich.com. Consequently, MGMT is often referred to as a "suicide" enzyme because it is consumed in the repair process and is typically degraded afterward flybase.orgfishersci.comwikidata.orgsigmaaldrich.comnih.govchem960.com. O6-Ethylguanine serves as a substrate for MGMT, similar to O6-methylguanine, and its repair proceeds via this direct alkyl group transfer flybase.orgwikipedia.orgwikipedia.orgchem960.com.

Kinetic Characterization of MGMT Activity on O6-Ethylguanine Adducts

The repair of O6-ethylguanine by MGMT follows second-order kinetics, reflecting the bimolecular nature of the reaction where one enzyme molecule reacts with one DNA adduct uni.lusigmaaldrich.comwikipedia.org. Studies using recombinant human MGMT have characterized the repair rate constants for O6-ethylguanine adducts in double-stranded oligodeoxynucleotides wikipedia.org. The rate of repair by alkyltransferases generally decreases as the size of the alkyl group increases, suggesting that steric constraints influence the reaction efficiency nih.gov. For O6-ethylguanine, the repair rate constant (k-values) for recombinant human MGMT has been reported in the range of 6.5–11.5 × 106 M−1s−1 wikipedia.orgsigmaaldrich.com.

Table 1: Kinetic Parameters of Recombinant Human MGMT Activity on O6-Ethylguanine Adducts

| Parameter | Value (Range) | Unit | Reference |

| Repair Rate Constant (k) | 6.5–11.5 × 106 | M−1s−1 | wikipedia.orgsigmaaldrich.com |

| Reaction Type | Second-order | Kinetics | uni.lusigmaaldrich.comwikipedia.org |

| Mechanism | Stoichiometric Transfer | Alkyl Group to Cys-145 | flybase.orgfishersci.comwikidata.orgwikipedia.orgsigmaaldrich.comwikipedia.orgnih.govuni.lu |

Influence of Sequence Context on MGMT-Mediated O6-Ethylguanine Repair

Research investigating the impact of DNA sequence context on MGMT-mediated O6-ethylguanine repair has indicated that the repair rate constants are not significantly dependent on the specific nucleotide sequence flanking the O6-EtGua lesion wikipedia.orgsigmaaldrich.com. This suggests that the binding of MGMT to DNA containing O6-EtGua is largely non-specific with respect to the immediate sequence environment wikipedia.orgsigmaaldrich.com. While the formation of O6-alkylation in DNA can be influenced by sequence context and chromatin structure, the subsequent repair by MGMT appears to be less sensitive to these factors sigmaaldrich.com. Similarly, MGMT's repair of O6-methylguanine has been observed to be independent of sequence context, chromatin state, or gene expression level nih.gov.

Contribution of Nucleotide Excision Repair Pathway to O6-Ethylguanine Lesion Removal

The Nucleotide Excision Repair (NER) pathway also plays a role in the removal of O6-ethylguanine lesions, often cooperating with MGMT flybase.orgwikipedia.org. While MGMT provides a direct reversal mechanism, NER is a more versatile pathway that recognizes and removes a wide range of bulky DNA adducts and helix-distorting lesions.

The precise contribution of NER to O6-ethylguanine repair in mammalian cells has been a subject of investigation flybase.org. Studies in human cells have shown that efficient repair of O6-ethylguanine is dependent on the activities of both MGMT and NER. For instance, human lymphoblasts proficient in both MGMT and NER functions demonstrated an O6-ethylguanine repair half-life of approximately 8 hours. In contrast, cells expressing MGMT but deficient in NER exhibited significantly slower repair, with a half-life of about 43 hours. Cells lacking MGMT activity showed very little to no repair of O6-ethylguanine, regardless of their NER proficiency, with half-lives ranging from 53 to over 100 hours. This highlights the predominant role of MGMT, with NER acting as an important cooperative pathway, particularly for larger alkyl adducts like O6-ethylguanine chem960.com.

In rodent cells, O6-ethylguanine has been suggested to be a poor substrate for NER. However, in Escherichia coli, O6-ethylguanine can be removed by NER in strains that have low or no activity of Ada, an E. coli O6-alkylguanine-DNA alkyltransferase. It has been proposed that NER might facilitate the access of AGT to alkylated DNA regions within chromatin, or that it could directly participate in the removal of the alkylation damage.

Comparative Analysis of O6-Ethylguanine Repair Kinetics Across Cell Types and Organelles

The rates of O6-ethylguanine repair can vary considerably depending on the cell type, tissue, and even the specific genomic region within the nucleus.

Repair Rates of O6-Ethylguanine in Nuclear DNA

Studies have demonstrated differential repair rates of O6-ethylguanine in nuclear DNA across various tissues and cell lines. In rat mammary epithelia, which typically exhibit low MGMT expression, O6-ethylguanine was removed approximately 20 times faster from actively transcribed genes (such as H-ras and β-actin) compared to inactive genes (like the IgE heavy chain gene) or bulk genomic DNA. This rapid removal from active genes occurred via MGMT-independent mechanisms, suggesting the involvement of other repair pathways, possibly transcription-coupled repair.

Comparative analyses in different rat tissues following exposure to N-ethyl-N-nitrosourea (EtNU) have revealed distinct elimination kinetics for O6-ethylguanine. The initial rate of O6-EtGua elimination was notably higher in the liver compared to the mammary gland or brain.

Table 2: O6-Ethylguanine Elimination Half-Lives in Rat Tissues

| Tissue | Approximate Half-Life (t½) | Reference |

| Liver | ~6 hours | |

| Mammary Gland | ~48 hours | |

| Brain | ~52 hours |

In human lymphoblasts, the repair efficiency of O6-ethylguanine is significantly influenced by the functional status of both MGMT and NER pathways.

Table 3: O6-Ethylguanine Repair Half-Lives in Human Lymphoblasts Based on Repair Proficiency

| Repair Phenotype (MGMT / NER) | Approximate Half-Life (t½) | Reference |

| MGMT+ / NER+ | ~8 hours | |

| MGMT+ / NER- | ~43 hours | |

| MGMT- / NER+ | ~53 to >100 hours | |

| MGMT- / NER- | ~53 to >100 hours |

Furthermore, interindividual variability in O6-ethylguanine repair rates has been observed in human leukemic cells. In lymphocytes from patients with chronic lymphatic leukemia (CLL) and blast cells from patients with acute myeloid leukemia (AML), the time required to remove 50% of induced O6-ethylguanine adducts varied from 0.5 to 8.4 hours in CLL lymphocytes and from 0.8 to 6.3 hours in leukemic blast cells. Studies using isolated rat liver cell nuclei have also indicated that the loss of O6-ethylguanine from nuclear DNA occurs at a rate comparable to in vivo observations, suggesting that cytoplasmic components are not essential for this repair process.

Enzymatic Elimination of O6-Ethylguanine from Mitochondrial DNA

While nuclear DNA repair mechanisms are extensively characterized, less is known about DNA repair processes within mitochondria nih.gov. However, studies have demonstrated the active enzymatic removal of O6-ethyl-2'-deoxyguanosine (O6-EtdGuo, a form of O6-ethylguanine within DNA) from mitochondrial DNA in rat tissues following in vivo exposure to N-ethyl-N-nitrosourea (EtNU) nih.gov.

Research indicates that O6-EtdGuo was efficiently removed from rat liver mitochondrial DNA. In contrast, the kidney exhibited moderate efficiency in removing O6-EtdGuo from mitochondrial DNA, while brain mitochondria showed almost no removal of this adduct nih.gov. Interestingly, the kinetics of O6-EtdGuo elimination from mitochondrial DNA in the examined rat tissues closely mirrored the kinetics observed for its removal from nuclear DNA nih.gov.

Inter-Tissue Variability in O6-Ethylguanine Repair Capacity

A significant aspect of O6-alkylguanine repair is the considerable variability in the levels and activity of O6-alkylguanine-DNA alkyltransferase (AGT/MGMT) across different tissues pnas.orgresearchgate.netresearchgate.netnih.gov. This inter-tissue variability is a critical factor in determining an organism's susceptibility to malignant transformation induced by N-nitroso carcinogens pnas.orgnih.govnih.gov.

For instance, high expression levels of MGMT are typically observed in the liver, which is known for its detoxification capabilities. Conversely, the lowest MGMT levels are found in the brain researchgate.net. This deficiency in O6-EtG repair capacity in rat brain tissue leads to the prolonged persistence of O6-EtG in brain DNA, which is directly correlated with the neurotropic carcinogenesis observed after exposure to alkylating agents like N-ethyl-N-nitrosourea (EtNU) pnas.orgresearchgate.net.

The repair kinetics of O6-methylguanine, and by extension O6-ethylguanine, can be biphasic, characterized by an initial rapid phase followed by a slower phase. This phenomenon is attributed to the depletion of existing AGT and its subsequent replenishment through de novo synthesis, or potentially to differential repair rates in "active" versus condensed chromatin regions researchgate.netnih.gov. Furthermore, variations in AGT content among different cell subpopulations within a single tissue, such as hepatocytes versus non-parenchymal cells in the liver, also contribute to the observed differences in repair efficiency nih.gov.

Implications of O6-Ethylguanine Repair Deficiency in Cellular Transformation

The capacity of cells to repair O6-alkylguanine lesions is a pivotal determinant of their risk for malignant conversion when exposed to N-nitroso carcinogens pnas.orgnih.govnih.gov. When O6-ethylguanine remains unrepaired, it can lead to G:C to A:T transition mutations during subsequent rounds of DNA replication, thereby contributing to genomic instability psu.edumdpi.com.

Studies have demonstrated that cells deficient in O6-EtG repair (referred to as R- cells) exhibit a significantly higher frequency of tumorigenic conversion, including the formation of piled-up foci in monolayer cultures and anchorage-independent colonies in semi-solid agar (B569324) medium, compared to repair-proficient (R+) variant cells after exposure to N-ethyl-N-nitrosourea (EtNU) nih.govnih.govosti.gov. The persistence of O6-ethylguanine in DNA is directly linked to the cell type-selective carcinogenic effects of N-nitroso carcinogens, particularly in tissues with inherently low repair capacities, such as the brain pnas.orgtandfonline.com.

Failure to remove O6-alkylguanine lesions can cause DNA polymerases to stall at these sites, leading to the erroneous incorporation of incorrect bases and subsequent mutations researchgate.net. Moreover, the interaction of unrepaired O6-alkylguanine with the mismatch repair (MMR) pathway can trigger futile repair cycles. These cycles can result in detrimental outcomes such as DNA double-strand breaks, genetic instability, and ultimately, cell death. However, if cells survive these events, they may acquire oncogenic G>A point mutations wikipedia.orgresearchgate.nettandfonline.com. Evidence from MGMT knockout mice further supports these implications, as these animals demonstrate increased toxicity and a higher incidence of tumors when treated with O6-alkylating agents researchgate.net.

Metabolism and Enzymatic Processing of O6 Ethylguanosine and Its Derivatives

Dealkylation Pathways of O6-Ethyldeoxyguanosine and O6-Ethylguanosine

The primary enzymatic pathway for the direct repair of O6-ethylguanine, when present in DNA as O6-ethyldeoxyguanosine, is mediated by O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT) in humans. This enzyme directly transfers the alkyl group from the O6 position of guanine (B1146940) to a cysteine residue within its active site, leading to the irreversible inactivation of the AGT molecule. mdpi-res.comchem960.comresearchgate.netmdpi.comresearchgate.net This mechanism is a direct reversal of DNA damage, restoring the guanine to its unmodified state in a single step. mdpi.comresearchgate.net

However, the efficiency of this repair mechanism is inversely related to the size of the alkyl group. O6-ethylguanine is repaired significantly slower by AGT compared to O6-methylguanine. For instance, in rat liver DNA, O6-ethylguanine was removed approximately 3.6 times more slowly than O6-methylguanine, with half-lives of 172 minutes and 47 minutes, respectively. Similarly, Escherichia coli Ada gene O6-alkylguanine-DNA-alkyltransferase repaired O6-ethylguanine about 1,000 times slower than O6-methylguanine. This slower repair rate can lead to the persistence and accumulation of O6-ethyldeoxyguanosine in DNA, as observed in the hepatocyte DNA of rats continuously exposed to diethylnitrosamine. mdpi-res.com

Beyond direct repair by AGT, the nucleotide excision repair (NER) pathway has also been implicated in the repair of O6-ethylguanine, particularly for larger O6-alkylguanine lesions. mdpi-res.commdpi.com Studies suggest a cooperative role between AGT and NER in the removal of O6-ethylguanine in human cells.

Role of Adenosine (B11128) Deaminase in O6-Ethylguanosine Metabolism

Adenosine deaminase (ADA) plays a role in the dealkylation of O6-ethylguanosine and O6-ethyldeoxyguanosine. This enzyme catalyzes the deamination of these O6-alkylated nucleosides, converting them to their corresponding inosine (B1671953) analogs. Notably, ADA does not attack the corresponding O6-alkylated bases, such as O6-ethylguanine itself.

Comparative kinetic studies with calf intestinal adenosine deaminase have revealed differences in substrate specificity and efficiency. The Michaelis constant (Km) for the deamination of O6-ethyldeoxyguanosine was approximately ten times greater than that for O6-methyldeoxyguanosine. Furthermore, the maximum velocity (V) for O6-ethyldeoxyguanosine was only about 0.3% of that for adenosine, significantly lower than the 11% observed for O6-methyldeoxyguanosine. This indicates that O6-ethyldeoxyguanosine is a less efficient substrate for ADA compared to O6-methyldeoxyguanosine and adenosine, contributing to its slower dealkylation by liver extracts.

The following table summarizes the comparative kinetic parameters for adenosine deaminase activity on selected nucleosides:

| Substrate | Km (relative to Adenosine) | V (relative to Adenosine) |

| Adenosine | 1.0 | 100% |

| O6-Methyldeoxyguanosine | Comparable to Adenosine | ~11% |

| O6-Ethyldeoxyguanosine | ~10 times greater | ~0.3% |

Comparative Metabolic Fate with Other O6-Alkylguanine Nucleosides

The metabolic fate of O6-alkylguanine nucleosides is significantly influenced by the size of the alkyl group. As discussed, O6-methylguanine is the preferred substrate for O6-alkylguanine-DNA alkyltransferase (AGT), with its repair occurring much more rapidly than that of O6-ethylguanine. researchgate.net This difference in repair efficiency by AGT is a general trend, where larger alkyl groups are repaired less efficiently or, in some cases, not at all. For example, O6-isopropylguanine was not repaired by Escherichia coli Ada protein.

The slower repair of O6-ethylguanine by AGT, compared to O6-methylguanine, can lead to its greater persistence in DNA. This persistence can have significant biological implications, as unrepaired O6-alkylguanine lesions can lead to G:C to A:T transition mutations during DNA replication. chem960.com

While AGT is the primary defense against these lesions, for bulkier O6-alkylguanines, the nucleotide excision repair (NER) pathway can play a more prominent role in their removal. mdpi-res.commdpi.com This highlights a multifaceted cellular response to different O6-alkylated guanine derivatives, where the specific repair pathway engaged can depend on the nature and size of the alkyl adduct.

The metabolic dealkylation of O6-ethyldeoxyguanosine by liver extracts is notably slower than that of O6-methyldeoxyguanosine. This is consistent with the lower efficiency observed for O6-ethyldeoxyguanosine as a substrate for adenosine deaminase, as detailed in Section 5.2.

Synthetic Methodologies for O6 Ethylguanosine Analogues and Modified Oligonucleotides

Chemical Synthesis of O6-Ethylguanosine and its Deoxyribonucleoside Forms

The synthesis of O6-ethylguanosine and its deoxy counterpart, O6-ethyl-2'-deoxyguanosine, is the foundational step for creating modified oligonucleotides. A common and effective method for this transformation is the Mitsunobu reaction. This reaction allows for the alkylation of the O6 position of guanosine (B1672433) or 2'-deoxyguanosine (B1662781) with an alcohol, in this case, ethanol (B145695).

The process typically begins with the protection of the more reactive hydroxyl and amino groups on the guanosine molecule to ensure selective alkylation at the O6 position. For instance, 2'-deoxyguanosine can be converted to O6-(trimethylsilylethyl)-2'-deoxyguanosine using trimethylsilylethanol in a Mitsunobu reaction involving triphenylphosphine (B44618) and diethylazodicarboxylate (DEAD). nih.gov A similar procedure using ethanol would yield the desired O6-ethyl-2'-deoxyguanosine.

Another approach involves the direct alkylation of a suitably protected guanosine derivative. For example, O6-methyldeoxyguanosine has been synthesized by reacting 2'-deoxyguanosine with sodium methoxide (B1231860) in methanol. ethz.ch By analogy, reacting a protected 2'-deoxyguanosine with sodium ethoxide in ethanol presents a viable route to O6-ethyl-2'-deoxyguanosine. The key challenge in these syntheses is achieving selectivity for the O6 position over other potentially reactive sites on the purine (B94841) ring and the sugar moiety.

The synthesis of O6-(2-chloroethyl)guanine has also been reported, starting from the corresponding O6-(2-hydroxyethyl)guanine and treating it with thionyl chloride. nih.gov This highlights the chemical versatility of the O6 position for introducing various alkyl groups.

| Method | Key Reagents | Description |

| Mitsunobu Reaction | Triphenylphosphine, Diethylazodicarboxylate (DEAD), Ethanol | A reliable method for the selective alkylation of the O6 position of a protected guanosine or deoxyguanosine nucleoside using ethanol. |

| Direct Alkylation | Sodium Ethoxide, Ethanol | Involves the reaction of a protected guanosine derivative with an alkoxide, providing a direct route to the O6-ethyl product. |

Strategies for Site-Specific Incorporation of O6-Ethylguanine into Synthetic DNA Oligomers

Incorporating a single O6-ethylguanine lesion at a specific position within a DNA sequence is essential for studying its biological consequences. The predominant strategy involves the use of a phosphoramidite (B1245037) building block of O6-ethyl-2'-deoxyguanosine in automated solid-phase DNA synthesis. oup.comnih.gov

Solid-Phase Synthesis using Phosphoramidite Chemistry: This method is the gold standard for creating custom DNA oligomers. nih.gov The process utilizes an automated DNA synthesizer where nucleotide monomers, in the form of phosphoramidites, are added sequentially to a growing DNA chain anchored to a solid support. youtube.com To incorporate O6-ethylguanine, a custom-synthesized O6-ethyl-2'-deoxyguanosine phosphoramidite (as described in section 6.3) is used in place of a standard phosphoramidite at the desired step in the synthesis cycle. oup.com Following the completion of the synthesis, the oligomer is cleaved from the solid support and the protecting groups are removed. Special deprotection conditions, such as extended treatment at room temperature, may be required for O6-ethylguanine-containing oligomers to prevent the formation of byproducts like 2,6-diaminopurine. oup.com

Post-Synthetic Modification: An alternative strategy involves modifying a guanine (B1146940) residue after the oligonucleotide has already been synthesized. This approach utilizes a precursor nucleoside that is more amenable to chemical conversion. For example, an oligonucleotide can be synthesized containing a 2-amino-6-methylsulfonylpurine residue. nih.gov The methylsulfonyl group is a good leaving group and can be subsequently displaced by an ethoxide source to generate the desired O6-ethylguanine residue in the fully assembled oligomer. nih.gov

Enzymatic Ligation: A third strategy involves the chemical synthesis of a short DNA fragment, such as a tetranucleotide, containing the O6-ethylguanine modification. nih.gov This short, modified piece of DNA is then enzymatically ligated into a larger, genome-length DNA molecule that has been specifically engineered with a gap at the target location. nih.govnih.gov This technique allows for the precise placement of the lesion within larger biological contexts like plasmids or viral genomes. nih.gov

| Strategy | Description | Key Features |

| Phosphoramidite Method | Utilizes a custom O6-ethyl-2'-deoxyguanosine phosphoramidite building block in standard automated solid-phase DNA synthesis. | High efficiency; precise single-site incorporation; most common method. oup.comnih.gov |

| Post-Synthetic Modification | A precursor base (e.g., 2-amino-6-methylsulfonylpurine) is incorporated into the DNA, which is then chemically converted to O6-ethylguanine after synthesis. | Useful for introducing a variety of O6-alkyl groups; avoids handling potentially unstable phosphoramidites. nih.gov |

| Enzymatic Ligation | A short, chemically synthesized oligonucleotide containing O6-ethylguanine is inserted into a larger DNA molecule using DNA ligase. | Allows incorporation into very large DNA molecules like plasmids; useful for in vivo studies. nih.govnih.gov |

Preparation of Phosphoramidite Building Blocks for Nucleic Acid Synthesis

The preparation of a stable and reactive phosphoramidite building block is the cornerstone of site-specific incorporation via automated synthesis. The synthesis of an O6-ethyl-2'-deoxyguanosine phosphoramidite involves a multi-step process that protects all other reactive functional groups on the nucleoside, leaving only the 3'-hydroxyl group available for phosphitylation. researchgate.net

The typical synthetic scheme is as follows:

Protection of the Exocyclic Amine (N2): The N2 amino group of 2'-deoxyguanosine is protected to prevent side reactions during oligonucleotide synthesis. Common protecting groups include isobutyryl (iBu) or phenoxyacetyl (pac). nih.govresearchgate.netacs.org

Alkylation of the O6 Position: The O6 position is then ethylated as described in section 6.1.

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the sugar is protected with an acid-labile 4,4'-dimethoxytrityl (DMTr) group. researchgate.netmdpi.com This group is removed at the beginning of each coupling cycle in automated DNA synthesis to free the 5'-hydroxyl for reaction with the next incoming phosphoramidite. youtube.com

Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the protected nucleoside with a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, more commonly, bis(diisopropylamino)(2-cyanoethoxy)phosphine in the presence of an activator like 1H-tetrazole. researchgate.netmdpi.com This reaction introduces the reactive phosphoramidite moiety, which is linked to the nucleoside via the 3'-oxygen.

The resulting molecule, for example, N2-phenoxyacetyl-O6-ethyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is the final, stable building block ready for use in automated DNA synthesizers. acs.org

| Synthetic Step | Reagent/Protecting Group | Purpose |

| 1. N2-Amine Protection | Isobutyryl (iBu) or Phenoxyacetyl (pac) | Prevents reaction of the exocyclic amino group during synthesis. nih.govacs.org |

| 2. 5'-Hydroxyl Protection | 4,4'-Dimethoxytrityl (DMTr) chloride | Protects the 5'-OH; removed before each coupling step to allow chain elongation. researchgate.net |

| 3. 3'-Hydroxyl Phosphitylation | bis(diisopropylamino)(2-cyanoethoxy)phosphine | Introduces the reactive phosphoramidite group for coupling to the growing DNA chain. mdpi.com |

Advanced Analytical Techniques for O6 Ethylguanine Quantification and Structural Characterization

Immunochemical Assays for Ultrasensitive Detection of O6-Ethylguanine

Immunochemical methods leverage the high specificity of antibodies to detect and quantify DNA adducts like O6-EtG. These assays are renowned for their exceptional sensitivity, enabling the detection of adducts at very low physiological levels.

Monoclonal antibodies (mAbs) with high affinity and specificity for O6-ethyl-2'-deoxyguanosine (O6-EtdGuo) are instrumental in developing ultrasensitive detection methods. nih.govnih.gov Immunoaffinity purification, a technique that utilizes antibodies immobilized on a solid support, allows for the selective capture and enrichment of O6-EtG-containing DNA fragments from complex mixtures. nih.govnih.gov This approach significantly enhances the sensitivity of subsequent analytical techniques by removing interfering substances.

One established procedure involves reacting mammalian DNA with an N-nitroso carcinogen, such as N-ethyl-N-nitrosourea, to induce the formation of O6-EtG adducts. nih.gov The DNA is then enzymatically digested, and the resulting fragments are incubated with a specific mAb for O6-EtdGuo. nih.gov The antibody-DNA complexes are then separated from fragments lacking the adduct, often by filtration through a nitrocellulose membrane which binds the complexes. nih.gov The captured DNA, enriched with O6-EtG, can then be recovered and quantified. nih.gov This method has demonstrated consistent efficiency over a wide range of O6-EtG/guanine (B1146940) molar ratios, from 10-5 down to 10-8. nih.gov

A variation of this is the immuno-slot-blot (ISB) technique, which has been used for the quantitation of O6-EtG. nih.gov In this method, DNA is immobilized on a solid support and incubated with cell extracts to assess the activity of repair enzymes. The remaining O6-EtG is then quantified using a specific mAb, allowing for the reproducible measurement of as little as 2 fmol of the adduct. nih.gov

| Method | Principle | Key Features | Reported Sensitivity |

| MAb-based Immunoaffinity Enrichment | Selective capture of O6-EtG-containing DNA fragments using specific monoclonal antibodies. | Allows for selective enrichment from complex DNA samples; compatible with subsequent PCR amplification and quantification. nih.gov | Effective for O6-EtG/guanine molar ratios between 10-5 and 10-8. nih.gov |

| Immuno-Slot-Blot (ISB) | Quantitation of O6-EtG in immobilized DNA using a specific mAb. | Rapid, simple, and suitable for high-throughput analysis of multiple samples. nih.gov | Can reproducibly measure as little as 2 fmol of O6-AGT per reaction. nih.gov |

Competitive repair assays offer an alternative, highly sensitive method for quantifying O6-alkylguanine adducts. nih.govaacrjournals.org These assays are based on the action of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT), which stoichiometrically transfers the alkyl group from the O6 position of guanine to one of its own cysteine residues. nih.govaacrjournals.org

In a typical assay, DNA containing an unknown amount of O6-EtG is incubated with a known, limited amount of AGT. nih.govaacrjournals.org This "competing DNA" is incubated in the presence of a radiolabeled oligonucleotide containing a single O6-methylguanine residue. nih.govaacrjournals.org The AGT enzyme will repair both the O6-EtG in the sample DNA and the O6-methylguanine in the oligonucleotide. nih.gov The presence of O6-EtG in the sample DNA reduces the amount of AGT available to repair the radiolabeled oligonucleotide. nih.govaacrjournals.org

The extent of repair of the oligonucleotide is determined by separating the repaired and unrepaired forms, often through immunoprecipitation of the unrepaired oligonucleotide using an antiserum directed against O6-alkyldeoxyguanosine, followed by radiocounting. nih.govaacrjournals.org By comparing the results to a standard curve generated with known amounts of O6-EtG, the quantity of the adduct in the original sample can be accurately determined. nih.govaacrjournals.org AGT from rat liver has a broad specificity and can be used to determine both O6-methylguanine and O6-ethylguanine, with detection limits of 0.8 fmol and 3 fmol, respectively. nih.govaacrjournals.org This sensitivity allows for the detection of O6-EtG at levels as low as 3 x 10-7 mol per mol of guanine. nih.gov

| Enzyme Source | Substrate Specificity | Detection Limit for O6-EtG | Sensitivity (mol O6-EtG / mol guanine) |

| Rat Liver AGT | O6-methylguanine and O6-ethylguanine | 3 fmol nih.govaacrjournals.org | 3 x 10-7 nih.gov |

| E. coli AGT | Specific for O6-methylguanine | Not applicable nih.govaacrjournals.org | Not applicable nih.gov |

Spectroscopic and Chromatographic Approaches for O6-Ethylguanine Analysis

While immunochemical assays provide exceptional sensitivity, spectroscopic and chromatographic methods offer quantitative precision and the ability to perform structural characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of DNA adducts. nih.gov When coupled with sensitive detection methods, such as fluorescence or mass spectrometry, HPLC can accurately measure O6-EtG levels. Reverse-phase HPLC is commonly used to separate the modified nucleosides after enzymatic hydrolysis of DNA. nih.gov

To enhance sensitivity, HPLC can be combined with other techniques. One such powerful combination is the PREPI method, which involves HPLC prefractionation, 32P-postlabeling, and immunoprecipitation. nih.gov In this method, DNA is hydrolyzed to 2'-deoxynucleoside-3'-monophosphates, which are then separated by reverse-phase HPLC. nih.gov The fraction containing the alkylated adduct is radiolabeled and further purified by HPLC before being specifically precipitated with a monoclonal antibody. nih.gov This combined approach allows for the detection of adducts at a level of one in 108 normal nucleotides. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the high-resolution structural and dynamic analysis of nucleic acids in solution. wikipedia.orgbruker.com It provides detailed insights into the three-dimensional structure of DNA duplexes containing O6-EtG, revealing how this lesion affects the DNA helix and its pairing with other bases. acs.orgacs.org

NMR studies have been crucial in characterizing the pairing of O6-EtG with both cytosine (C) and thymine (B56734) (T). acs.orgacs.org These analyses help to elucidate the structural basis for the miscoding potential of O6-EtG, which preferentially pairs with thymine during DNA replication, leading to G:C to A:T transition mutations. By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can determine the precise conformation of the O6-EtG-containing base pair and the surrounding DNA sequence. acs.orgacs.org This information is vital for understanding the mechanisms of mutagenesis and the recognition of this lesion by DNA repair proteins.

Applications of Mass Spectrometry-Based Methods in O6-Ethylguanine Research

Mass spectrometry (MS) has become a central technique for the analysis of DNA adducts due to its high sensitivity, specificity, and ability to provide structural information. nih.govnih.govrsc.org When coupled with liquid chromatography (LC-MS), it allows for the robust quantification of O6-EtG and other adducts in biological samples. nih.govrsc.org

LC-MS-based methods, particularly those using tandem mass spectrometry (MS/MS), are highly specific. nih.govnih.gov In these methods, DNA is typically hydrolyzed, and the resulting nucleosides are separated by LC. The mass spectrometer is then used to detect the specific mass-to-charge ratio of the protonated O6-EtG molecule. Collision-induced dissociation of this parent ion generates a unique fragmentation pattern, or product ion spectrum, which serves as a structural fingerprint for unambiguous identification. oup.com Isotope dilution MS, where a stable isotope-labeled internal standard is added to the sample, allows for highly accurate quantification. nih.gov

These methods have been successfully applied to study the kinetics of DNA repair. nih.gov For instance, by incubating DNA duplexes containing a site-specific O6-alkylguanine adduct with a repair protein like AGT, researchers can use LC-MS/MS to quantify the remaining adduct at different time points, thereby determining the repair rate. nih.gov This approach has been instrumental in investigating how factors like DNA sequence context influence the efficiency of adduct repair. nih.gov Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has further enhanced the sensitivity and speed of these analyses. nih.govtandfonline.com

| MS-Based Technique | Application in O6-EtG Research | Key Advantages |

| LC-MS/MS | Quantification of O6-EtG in biological samples. nih.govoup.com | High specificity from precursor and product ion monitoring; accurate quantification with isotope dilution. nih.gov |

| UPLC-MS/MS | Sensitive detection and dose-response modeling of O6-alkylguanine adducts. nih.govtandfonline.com | Increased resolution, speed, and sensitivity compared to conventional HPLC-MS. nih.gov |

| Isotope Dilution MS | Investigation of AGT-mediated repair kinetics of O6-alkylguanine adducts. nih.gov | Provides precise and accurate quantification by correcting for sample loss during preparation. nih.gov |

Immunocytological and Digital Image Analysis for Cellular Localization of O6-Ethylguanine

Immunocytological and digital image analysis techniques are powerful methodologies for visualizing and quantifying the formation and persistence of DNA adducts like O6-Ethylguanine (O6-EtG) within specific cell populations and subcellular compartments. These approaches provide crucial insights into tissue-specific susceptibility to carcinogenic agents and the efficiency of DNA repair mechanisms at a cellular level.

The foundation of immunocytological detection is the use of highly specific monoclonal antibodies (mAbs) that can recognize and bind to the O6-EtG adduct within the DNA structure. nih.govnih.gov A notable example is the monoclonal antibody mAb ER-6, which is specific for O6-ethyl-2'-deoxyguanosine (O6-EtdGuo), the deoxynucleoside form of the adduct. nih.govnih.gov The process typically involves fixing cells or tissue sections, incubating them with the primary antibody, and then using a secondary antibody conjugated to a reporter molecule (such as an enzyme for chromogenic detection or a fluorophore for immunofluorescence) to visualize the location of the primary antibody-adduct complex.

Research utilizing these techniques has successfully demonstrated the cell-type-specific distribution of O6-EtG adducts following exposure to ethylating carcinogens. nih.gov For instance, studies in rats treated with agents like Diethylnitrosamine (DEN) and Ethylnitrosourea (ENU) have used immunocytochemistry to map the formation and repair of O6-EtG in different organs. nih.gov Following DEN administration, O6-EtG was detected in esophageal epithelial cells as well as in liver parenchymal, Kupffer, and sinusoidal cells. nih.gov The analysis further revealed that while the adduct was removed from both liver cell populations within 72 hours, its initial formation highlighted a specific pattern of DNA damage. nih.gov In contrast, the unspecific alkylating agent ENU led to a more uniform distribution of DNA modification across all cell types. nih.gov

These findings underscore a qualitative correlation between the tissue-specific formation of O6-alkylguanine adducts and the agent's carcinogenic potential, supporting the hypothesis that both DNA modification and a low capacity for repairing these pro-mutagenic lesions are critical to the initiation of carcinogenesis. nih.gov

Table 7.4.1: Cellular Localization of O6-Alkylguanine Adducts in Rats Treated with Various Carcinogens Data derived from immunocytochemical analysis. nih.gov

| Carcinogen | Tissue | Cell Type | Adduct Detected | Observation |

| Diethylnitrosamine (DEN) | Liver | Parenchymal, Kupffer, Sinusoidal | O6-EtG | Formation observed; adducts removed within 72h. |

| Diethylnitrosamine (DEN) | Esophagus | Epithelial Cells | O6-EtG | DNA modification detected. |

| Dimethylnitrosamine (DMN) | Liver | Parenchymal, Kupffer, Sinusoidal | O6-MeG | Persistence in Kupffer and sinusoidal cells. |

| Dimethylnitrosamine (DMN) | Esophagus | Epithelial Cells | O6-MeG | No detectable modification. |

| Ethylnitrosourea (ENU) | Various | All cell types studied | O6-EtG | DNA modified to a similar extent in all cell types. |

To move beyond qualitative observation to objective quantification, digital image analysis is employed. nih.gov This process involves digitizing immunostained slides to create high-resolution whole-slide images which can be computationally analyzed. nih.gov Quantitative image analysis algorithms can perform several tasks, including:

Cellular Classification and Segmentation: Identifying and outlining individual cells and their nuclei.

Stain Detection and Quantification: Measuring the intensity and area of the specific stain corresponding to the O6-EtG adduct within each cell or cellular compartment. nih.gov

This automated approach provides objective and reproducible data, overcoming the potential for bias in manual scoring. nih.gov Studies have shown that automated scoring methods can be highly concordant with the average scores from multiple pathologists. nih.gov

Quantitative data on the persistence and repair of O6-EtG can be generated using these advanced analytical methods. For example, studies on malignant neural cell lines derived from rats exposed to ENU have quantified the elimination of O6-EtdGuo from cellular DNA. nih.gov These cell lines demonstrated a significant capacity for repair, with some removing the adduct as efficiently as fetal rat liver, which is known to be proficient in this repair mechanism. nih.gov The analysis revealed considerable heterogeneity in repair capacity even among subclones from the same cell line. nih.gov

Table 7.4.2: Elimination of O6-EtdGuo from DNA of Malignant Neural Rat Cell Lines Cells were exposed to ENU (100 µg/ml) for 20 minutes. Data shows the percentage of the initial 'input' amount of the adduct eliminated after 280 minutes in culture. nih.gov

| Cell Line / Subclone | % of O6-EtdGuo Eliminated in 280 min |

| Parental Cell Lines | |

| Line A | 36% |

| Line B | 88% |

| Line C | 65% |

| Subclones from a Single Line | |

| Subclone 1 | 43% |

| Subclone 2 | 78% |

| Subclone 3 | 93% |

Computational and Theoretical Studies on O6 Ethylguanine Interactions

Ab Initio and Quantum Chemical Calculations of O6-Ethylguanine Electronic Structure

Density functional theory (DFT) has also been utilized to optimize molecular geometries and investigate reaction mechanisms, particularly concerning the repair of O6-methylguanine by proteins. Such analyses require a detailed understanding of the electronic structure changes that occur upon modification nih.govdtic.mil. Furthermore, theoretical studies have explored the barriers to internal rotation for both O6-methyl and O6-ethyl analogs, revealing comparable results. For O6-ethylguanine, the 3-21G barrier was calculated to be 7.41 kcal/mol oup.com.

The electronic structure of O6-EtG also influences its protonation state and, consequently, its mutagenic potential. Theoretical investigations have distinguished the promutagenic O6-guanine site from the non-mutagenic N7-guanine site based on differences in Watson-Crick proton acidity ias.ac.in. Specifically, O6-ethylguanosine (a related nucleoside) has an estimated pKa of 2.5, indicating a higher proton acidity compared to N7-ethylguanosine, which has a pKa in the range of 7.2 to 7.4 ias.ac.in. This difference in acidity is a key factor in the mutagenic properties of O6-alkylated guanines.

Molecular Mechanics and Molecular Dynamics Simulations of O6-Ethylguanine in DNA Duplexes

Molecular dynamics (MD) simulations are a widely adopted computational technique for modeling the conformation, flexibility, and dynamic behavior of modified oligonucleotide sequences psu.edursc.org. The AMBER force field, a common molecular mechanics force field, has been specifically extended and applied to simulate O6-Ethylguanine (O6-EtG) within DNA duplexes psu.edursc.org. These simulations have been used to compare the stability and conformational properties of DNA dodecamers containing O6-ethylguanine:thymine (B56734) base pairs against those with normal sequences rsc.org. Comparative MD simulations have also provided insights into how O6-methylguanine (O6-MeG) affects DNA deformability, with these findings often being extrapolated to O6-EtG due to their similar energetic characteristics researchgate.netnih.gov.

The presence of O6-ethylguanine in DNA duplexes can lead to significant local disruptions. When O6-EtG pairs with cytosine (O6-EtG:C), the chemical modification of guanine (B1146940) results in local disruption of the base pair, while other surrounding base pairs generally maintain their normal conformation psu.edursc.org. This modified base pair typically forms only two hydrogen bonds and adopts a "wobble" conformation, a finding consistent with experimental NMR crystallographic data psu.edu.

O6-EtG can exist in two primary alkyl group conformations within the DNA duplex: the trans,trans-ethylguanine (t,t-EtG) and the cis,trans-ethylguanine (c,t-EtG) psu.edursc.org. Molecular dynamics simulations have shown that the t,t-EtG sequence maintains an equilibrium structure closely resembling that of a normal DNA sequence psu.edursc.org. In contrast, the c,t-EtG conformation can cause the helix to unwind, leading to an increase in its length by approximately one and a half times the original psu.edursc.org. This substantial conformational alteration, along with other thermodynamic and energetic properties, suggests that the c,t-EtG form is less stable than the t,t-EtG form when paired with cytosine psu.edursc.org.

Computational studies, including quantum and molecular mechanics calculations, consistently show that O6-methyl and O6-ethylguanines behave in a very similar energetic manner nih.govoup.com. The presence of O6-MeG (and by extension O6-EtG) significantly alters the helical deformability of DNA. These changes include enhanced base pair opening, increased shear and stagger motions, and modifications to the backbone fine structure researchgate.netnih.gov. These perturbations are partly attributed to the transient rupture of base pairing at the damaged site and the temporary insertion of water molecules researchgate.netnih.gov. Furthermore, 31P NMR studies on DNA duplexes indicate that the phosphodiester links located 3' and 5' to the cytosine in an O6-EtG:C pair undergo distortion, whereas less distortion is observed for the phosphodiesters adjacent to the thymine in an O6-EtG:T pair researchgate.net.

The conformational analysis of O6-Ethylguanine base pairs and mispairs is crucial for understanding its mutagenic properties. As previously noted, the O6-ethylguanine:cytosine base pair typically adopts a wobble conformation, stabilized by two hydrogen bonds psu.edursc.org. This wobble conformation has been corroborated by both NMR and crystallographic data psu.eduebi.ac.uk.

In the case of mispairing with thymine, O6-ethylguanine:thymine can maintain a Watson-Crick-like alignment. However, the number of hydrogen bonds is reduced to one or two, influenced by the specific cis,trans or trans,trans orientation of the ethyl group relative to the N(1) of guanine rsc.org. The ethyl group's orientation directly impacts the hydrogen bonding and, consequently, the stability of the O6-EtG:T mispair rsc.org.

The structural similarity between the O6-methylguanine:thymine mispair and a normal G:C base pair is a key factor explaining why mismatch repair enzymes often fail to recognize and excise this mutagenic lesion researchgate.net. This principle is directly applicable to O6-ethylguanine, suggesting similar challenges for repair mechanisms. Furthermore, studies on O6-methylguanine:cytosine mispairs reveal that they can exist in two distinct conformations: a wobble pair, which predominates at physiological pH, and a protonated Watson-Crick pair, which may evade detection by repair enzymes researchgate.net. This highlights the conformational flexibility of O6-alkylated guanines and their ability to adopt structures that mimic normal base pairs, thereby contributing to their mutagenic potential.

Future Directions and Emerging Research in O6 Ethylguanosine Biology

Elucidation of Unidentified O6-Ethylguanine Repair Pathways Beyond MGMT and NER

While MGMT and NER are primary defense mechanisms against O6-ethylguanine, evidence suggests the existence of other repair pathways. Research in Escherichia coli has shown that in the absence of the adaptive response and nucleotide excision repair, the removal of O6-ethylguanine is virtually absent, hinting that alternative pathways may not be readily available or as efficient in this organism. nih.gov In human cells, the repair of O6-ethylguanine is significantly compromised in cells lacking both MGMT and NER functionalities, further underscoring their cooperative and primary role. nih.gov

However, the complexity of DNA repair in mammalian cells suggests that other mechanisms might contribute to the removal of O6-ethylguanine, especially in specific cellular contexts or when primary pathways are overwhelmed or dysfunctional. The base excision repair (BER) pathway, which typically handles smaller base modifications, could potentially play a role, although its involvement in repairing bulky adducts like O6-ethylguanine is not well-defined. Additionally, emerging pathways like alternative non-homologous end joining (Alt-NHEJ) are known to act as backup mechanisms for other forms of DNA damage and their potential role in O6-ethylguanine repair warrants investigation. amegroups.org Future research should focus on identifying and characterizing these putative alternative repair mechanisms. This could involve genetic screening in cells deficient in both MGMT and NER to uncover genes whose inactivation leads to increased sensitivity to ethylating agents.

Interplay of O6-Ethylguanine with Epigenetic Modifications and Chromatin Dynamics

The presence of O6-ethylguanine in the genome can have profound effects that extend beyond simple mutagenesis, influencing the epigenetic landscape and chromatin structure. Epigenetic modifications, such as DNA methylation and histone modifications, are crucial for regulating gene expression and maintaining genome stability. researchgate.netnih.gov The interplay between DNA damage and these epigenetic marks is a rapidly growing field of study.

The formation of O6-ethylguanine could potentially disrupt the binding of proteins that "read" epigenetic marks, or it could alter the accessibility of DNA to epigenetic modifying enzymes. For instance, the presence of an ethyl group on guanine (B1146940) might sterically hinder the action of DNA methyltransferases (DNMTs), leading to localized hypomethylation. Conversely, the DNA damage response initiated by O6-ethylguanine could recruit chromatin remodelers and histone-modifying enzymes to the site of the lesion, altering the local chromatin structure to a more open or closed state. nih.govresearchgate.net Studies have shown that epigenetic silencing of the MGMT gene itself, often through promoter hypermethylation, can lead to decreased repair of O6-alkylguanine adducts, highlighting a direct link between epigenetics and the fate of this DNA lesion. nih.gov

Future research should aim to map the genome-wide distribution of O6-ethylguanine in relation to epigenetic modifications and chromatin states. This will help to understand how this adduct influences gene expression patterns and contributes to the epigenetic reprogramming observed in cancer. researchgate.net

Development of Advanced In Vitro and Cellular Models for O6-Ethylguanosine Research

To accurately study the biological consequences of O6-ethylguanosine, it is essential to move beyond traditional two-dimensional (2D) cell culture models. Advanced in vitro and cellular models, such as three-dimensional (3D) spheroids and organoids, offer a more physiologically relevant context by better mimicking the complex cell-cell and cell-matrix interactions found in vivo. nih.govcrownbio.comnih.gov

These 3D models can be derived from patient tissues, creating patient-derived organoids (PDOs) that can recapitulate the genetic and phenotypic heterogeneity of the original tumor. mdpi.commoleculardevices.com Such models are invaluable for studying the response to ethylating agents and for screening potential therapeutic interventions in a personalized manner. Spheroids, which are simpler 3D aggregates of cells, can also provide important insights into the cellular response to O6-ethylguanine in a more tissue-like environment compared to monolayers. crownbio.comnih.gov Furthermore, the development of "organ-on-a-chip" models, which incorporate microfluidics to simulate the dynamic environment of an organ, could provide an even more sophisticated platform for studying the systemic effects of O6-ethylguanosine. nih.gov

The use of stochastic modeling in conjunction with these advanced cellular models can also help to understand the variability in response to DNA damage at the single-cell level, providing insights into the emergence of resistance to alkylating agents. royalsocietypublishing.org

Integration of Multidisciplinary Approaches for a Holistic Understanding of O6-Ethylguanosine Effects

A comprehensive understanding of the multifaceted effects of O6-ethylguanosine requires the integration of various disciplines, including genomics, proteomics, and bioinformatics. nih.gov This "systems biology" approach allows for the simultaneous analysis of changes occurring at multiple molecular levels in response to this DNA adduct.

Key Multidisciplinary Approaches:

| Approach | Description | Potential Insights |

| Proteogenomics | Combines proteomics (the large-scale study of proteins) with genomics. olink.com | Can identify proteins that interact with O6-ethylguanine-containing DNA, revealing novel repair factors or signaling molecules. It can also uncover how the presence of the adduct alters the proteome, affecting various cellular pathways. nih.govmedrxiv.org |

| Integrative Genomics | Combines different "omics" datasets (e.g., genomics, transcriptomics, epigenomics) with computational and bioinformatic analyses. nih.govbrighton.ac.uk | Can reveal the downstream consequences of O6-ethylguanine on gene expression networks, identify biomarkers of exposure or sensitivity, and model the complex biological responses to this type of DNA damage. |

By integrating these high-throughput technologies, researchers can move beyond a linear view of DNA damage and repair to a more dynamic and interconnected understanding of how O6-ethylguanosine impacts the entire cellular system. This holistic perspective is crucial for identifying novel therapeutic targets and developing more effective strategies for preventing and treating diseases associated with exposure to ethylating agents.

Q & A

Q. What protocols ensure reproducibility in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Optimize vapor diffusion conditions (e.g., 20% PEG 8000, 0.1 M HEPES pH 7.5). Document crystal mounting (loop size, cryoprotectant) and data collection parameters (wavelength, resolution limit). Deposit raw data in public repositories (e.g., PDB, CCP4) with detailed metadata .

Data Presentation and Validation

Q. How should researchers statistically validate anomalies in this compound’s chromatographic behavior?

Q. What guidelines govern the ethical reporting of this compound’s potential therapeutic applications?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.